4-(Propylsulfanyl)phenol
Overview
Description
4-(Propylsulfanyl)phenol is an organic compound characterized by a phenol group substituted with a propylsulfanyl group at the para position
Mechanism of Action
Target of Action
It is known that phenols, in general, are active against a wide range of micro-organisms including some fungi and viruses . They have been used to disinfect skin and to relieve itching .
Mode of Action
Phenols are known to be very reactive towards electrophilic aromatic substitution . This reactivity is due to the presence of the hydroxyl group, which is ortho and para directing and makes the aromatic ring strongly activated .
Biochemical Pathways
They are produced by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of phenolic compounds involve absorption, distribution, metabolism, and excretion (adme) . The bioavailability and pharmacodynamic action of phenolic compounds are dependent on the interaction between transporter proteins, metabolic enzymes, gut microbiota, and host factors .
Result of Action
Phenols are known to undergo electrophilic aromatic substitution reactions, which can result in various products depending on the electrophile .
Action Environment
The action of phenolic compounds can be influenced by various factors such as the source of the phenolic compound, the properties of the phenolic compound, and the gut microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Propylsulfanyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propylthiol under basic conditions. The reaction typically proceeds as follows:
Starting Material: Halogenated phenol (e.g., 4-chlorophenol)
Reagent: Propylthiol
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Polar aprotic solvent (e.g., dimethyl sulfoxide)
Conditions: Elevated temperature (e.g., 80-100°C)
The reaction yields this compound along with the corresponding halide salt as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Propylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products
Oxidation: 4-(Propylsulfinyl)phenol, 4-(Propylsulfonyl)phenol
Reduction: 4-(Propylsulfanyl)cyclohexanol
Substitution: 4-(Propylsulfanyl)-2-nitrophenol, 4-(Propylsulfanyl)-2-sulfonylphenol
Scientific Research Applications
4-(Propylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)phenol
- 4-(Ethylsulfanyl)phenol
- 4-(Butylsulfanyl)phenol
Comparison
4-(Propylsulfanyl)phenol is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to 4-(Methylsulfanyl)phenol and 4-(Ethylsulfanyl)phenol, it has a longer alkyl chain, which can enhance its hydrophobic interactions and potentially increase its efficacy in certain applications. On the other hand, 4-(Butylsulfanyl)phenol has a longer alkyl chain, which may affect its solubility and reactivity differently.
Properties
IUPAC Name |
4-propylsulfanylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHEQZSUUTOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570738 | |
Record name | 4-(Propylsulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-80-1 | |
Record name | 4-(Propylsulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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